

# AMG-208 Oral Bioavailability in Animal Models: A Technical Overview

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## Compound of Interest

Compound Name: *Amg-208*

Cat. No.: *B1684691*

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This technical guide provides a concise overview of the oral bioavailability of **AMG-208**, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, in preclinical animal models. The data presented here is crucial for understanding the pharmacokinetic profile of this compound and for informing its development as a potential therapeutic agent.

## Quantitative Pharmacokinetic Data

The oral bioavailability of **AMG-208** has been characterized in male Sprague-Dawley rats. The key pharmacokinetic parameters are summarized in the table below, providing a clear comparison between intravenous and oral administration routes.

Parameter	Administration Route	Dose	Value	Units	Reference
Clearance (Cl)	Intravenous (i.v.)	0.5 mg/kg	0.37	L/h/kg	[1][2]
Volume of Distribution at Steady State (Vss)	Intravenous (i.v.)	0.5 mg/kg	0.38	L/kg	[1][2]
Half-life (T <sub>1/2</sub> )	Intravenous (i.v.)	0.5 mg/kg	1	hour	[1][2]
Area Under the Curve (AUC <sub>0 → ∞</sub> )	Oral (p.o.)	2 mg/kg	2517	ng·h/mL	[1]
Oral Bioavailability (F)	Oral (p.o.)	2 mg/kg	43	%	[1]

## Experimental Protocols

The pharmacokinetic data presented above was obtained from a study in male Sprague-Dawley rats.[1][2] The experimental design involved two arms to determine the absolute oral bioavailability.

### Intravenous Administration:

- Animal Model: Male Sprague-Dawley rats.[1][2]
- Dose: 0.5 mg/kg.[1][2]
- Formulation: Not specified.
- Blood Sampling: Serial blood samples were collected at specified time points post-administration to determine the plasma concentration-time profile.

- Analytical Method: Plasma concentrations of **AMG-208** were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for small molecule quantification.

#### Oral Administration:

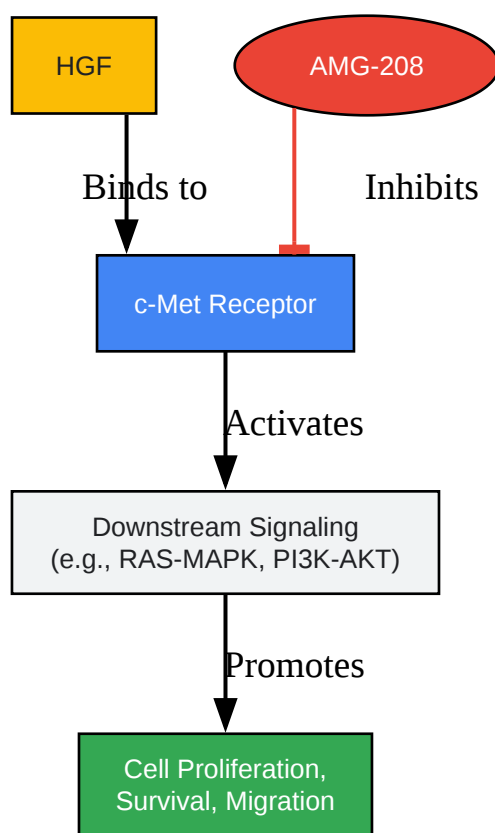
- Animal Model: Male Sprague-Dawley rats.[1]
- Dose: 2 mg/kg.[1]
- Formulation: Not specified.
- Blood Sampling: Serial blood samples were collected at specified time points post-gavage to determine the plasma concentration-time profile.
- Analytical Method: Plasma concentrations of **AMG-208** were quantified using a validated bioanalytical method.

Data Analysis: The oral bioavailability (F) was calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral administration to the AUC from the intravenous administration.

## Visualizations

### Signaling Pathway

**AMG-208** is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. By inhibiting c-Met, **AMG-208** blocks these oncogenic signals.

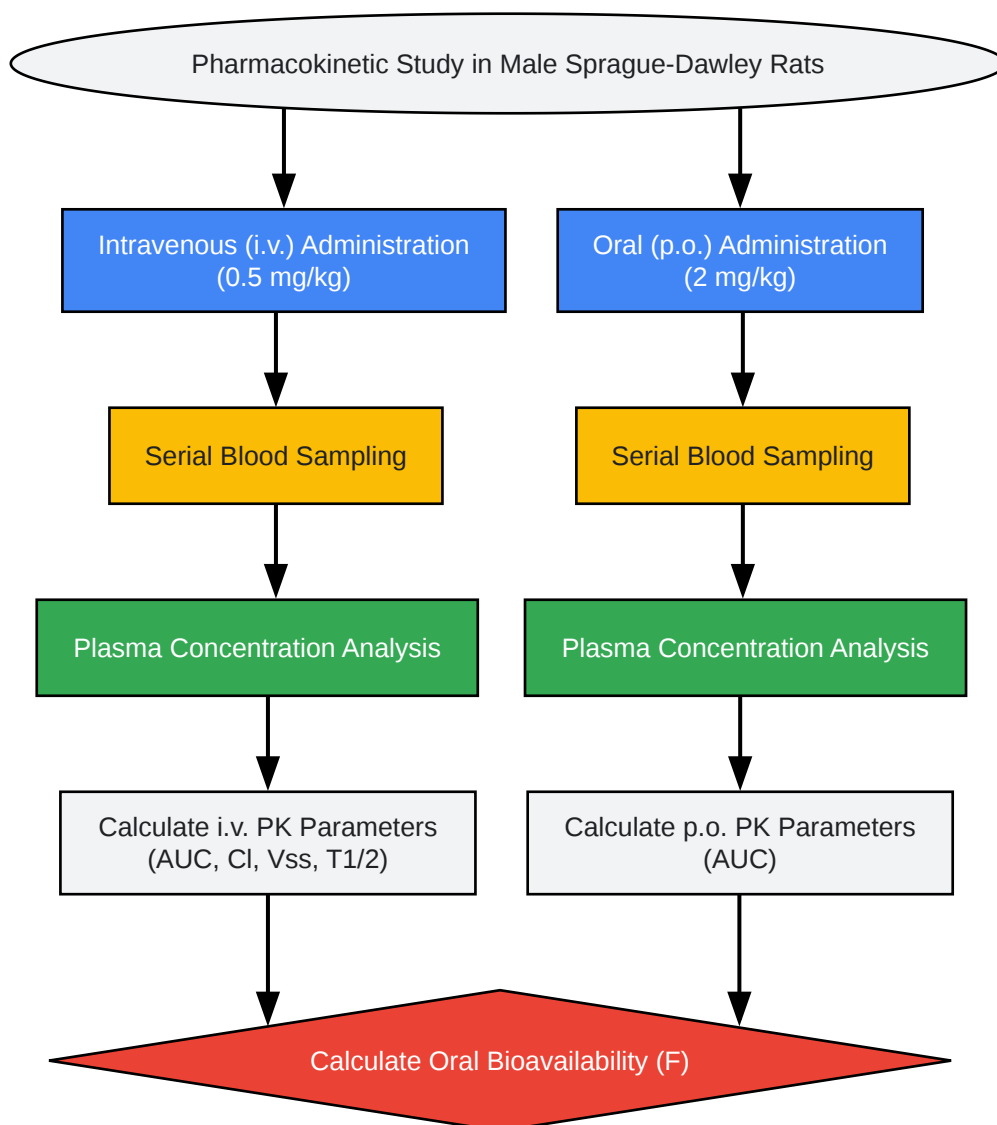


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Caption: Simplified HGF/c-Met signaling pathway inhibited by **AMG-208**.

## Experimental Workflow

The following diagram illustrates the workflow of the preclinical pharmacokinetic study conducted to determine the oral bioavailability of **AMG-208** in rats.



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Caption: Experimental workflow for determining the oral bioavailability of **AMG-208** in rats.

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## References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]

- 2. AMG-208|AMG208,C-Met inhibitor|DC Chemicals [dcchemicals.com]
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